molecular formula C22H25ClO7 B13859280 (1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

Cat. No.: B13859280
M. Wt: 436.9 g/mol
InChI Key: MCIACXAZCBVDEE-VNXMGFANSA-N
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Description

(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[321]octane-2,3,4-triol is a complex organic compound with a unique bicyclic structure This compound is characterized by its multiple chiral centers and the presence of various functional groups, including a hydroxymethyl group, a chloro-substituted phenyl ring, and an ethoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the bicyclic core: This step involves the construction of the 6,8-dioxabicyclo[3.2.1]octane framework through a series of cyclization reactions.

    Introduction of the hydroxymethyl group: This can be achieved through selective hydroxylation reactions.

    Substitution reactions: The chloro and ethoxybenzyl groups are introduced via nucleophilic substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenyl ring without substitution.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[32

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biology: It can be used as a probe to study biological pathways and interactions due to its multiple functional groups.

    Medicine: The compound may have potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the hydroxymethyl group may form hydrogen bonds with active site residues, while the chloro and ethoxybenzyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is unique due to its bicyclic structure and the presence of multiple chiral centers, which confer specific stereochemical properties. This distinguishes it from simpler aromatic compounds like trifluorotoluene and benzotrifluoride, which lack such complexity.

Properties

Molecular Formula

C22H25ClO7

Molecular Weight

436.9 g/mol

IUPAC Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI Key

MCIACXAZCBVDEE-VNXMGFANSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl

Origin of Product

United States

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